Cas no 515832-52-7 (5-bromo-2-(propan-2-yloxy)benzonitrile)

5-Bromo-2-(propan-2-yloxy)benzonitrile is a halogenated aromatic compound featuring a cyano group and an isopropoxy substituent. Its molecular structure, combining electron-withdrawing and electron-donating moieties, makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, while the nitrile group provides opportunities for hydrolysis or reduction. The isopropoxy group enhances solubility in organic solvents, facilitating downstream processing. This compound is valued for its stability under standard conditions and its utility in constructing complex heterocyclic frameworks. Suitable for research and industrial applications, it serves as a key building block in medicinal chemistry and material science.
5-bromo-2-(propan-2-yloxy)benzonitrile structure
515832-52-7 structure
Product Name:5-bromo-2-(propan-2-yloxy)benzonitrile
CAS No:515832-52-7
MF:C10H10BrNO
MW:240.09650182724
MDL:MFCD02257441
CID:92920
PubChem ID:3262494
Update Time:2025-06-08

5-bromo-2-(propan-2-yloxy)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-isopropoxybenzonitrile
    • 5-bromo-2-propan-2-yloxybenzonitrile
    • 5-bromo-2-(propan-2-yloxy)benzonitrile
    • MFCD02257441
    • A871230
    • SY101105
    • AKOS000303816
    • 5-bromo-2-[(1-methylethyl)oxy]benzonitrile
    • YRPPYKWHWKFYGJ-UHFFFAOYSA-N
    • Benzonitrile, 5-bromo-2-(1-methylethoxy)-
    • CS-0132507
    • DTXSID90390780
    • 515832-52-7
    • CL9018
    • 15(R)-15-METHYLPROSTAGLANDINA2
    • AS-46171
    • 5-bromo-2[(1-methylethyl)oxy]benzonitrile
    • FT-0679452
    • 5-Bromo-2-Isopropoxy-Benzonitrile
    • SCHEMBL1293570
    • AM20090753
    • BBL016900
    • STK436806
    • ALBB-008948
    • MDL: MFCD02257441
    • Inchi: 1S/C10H10BrNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3
    • InChI Key: YRPPYKWHWKFYGJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C#N)C=1)OC(C)C

Computed Properties

  • Exact Mass: 238.99500
  • Monoisotopic Mass: 238.995
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.1
  • Topological Polar Surface Area: 33A^2

Experimental Properties

  • Color/Form: powder
  • Density: 1.41
  • Boiling Point: 308.5°C at 760 mmHg
  • Flash Point: 140.4°C
  • Refractive Index: 1.559
  • PSA: 33.02000
  • LogP: 3.10798
  • Solubility: Not determined

5-bromo-2-(propan-2-yloxy)benzonitrile Security Information

  • Hazardous Material transportation number:UN3439
  • HazardClass:6.1
  • PackingGroup:III
  • Packing Group:III
  • Safety Term:6.1
  • Packing Group:III
  • Hazard Level:6.1

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5-bromo-2-(propan-2-yloxy)benzonitrile Production Method

5-bromo-2-(propan-2-yloxy)benzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:515832-52-7)5-bromo-2-(propan-2-yloxy)benzonitrile
Order Number:A871230
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:27
Price ($):194.0
Email:sales@amadischem.com

Additional information on 5-bromo-2-(propan-2-yloxy)benzonitrile

Recent Advances in the Study of 5-bromo-2-(propan-2-yloxy)benzonitrile (CAS: 515832-52-7) and Its Applications in Chemical Biology and Medicine

The compound 5-bromo-2-(propan-2-yloxy)benzonitrile (CAS: 515832-52-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses. Recent studies have highlighted its role as a key intermediate in the synthesis of novel pharmacophores, particularly in the development of kinase inhibitors and anti-inflammatory agents.

One of the most notable advancements in the study of 5-bromo-2-(propan-2-yloxy)benzonitrile is its application in the design of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain tyrosine kinases, which are implicated in various cancers. The study utilized a combination of molecular docking and in vitro assays to elucidate the binding mechanisms and optimize the compound's efficacy. These findings suggest that 5-bromo-2-(propan-2-yloxy)benzonitrile could serve as a promising scaffold for the development of targeted cancer therapies.

In addition to its role in oncology, recent research has explored the anti-inflammatory properties of 5-bromo-2-(propan-2-yloxy)benzonitrile. A study published in Bioorganic & Medicinal Chemistry Letters reported that this compound and its analogs significantly reduce the production of pro-inflammatory cytokines in macrophage cells. The researchers attributed this effect to the compound's ability to modulate the NF-κB signaling pathway, a critical regulator of inflammation. These results highlight the potential of 5-bromo-2-(propan-2-yloxy)benzonitrile as a lead compound for the development of new anti-inflammatory drugs.

Another area of interest is the synthetic versatility of 5-bromo-2-(propan-2-yloxy)benzonitrile. A recent paper in Tetrahedron Letters detailed an efficient and scalable synthesis route for this compound, emphasizing its utility as a building block for more complex molecules. The study also explored the compound's reactivity in various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, which are widely used in medicinal chemistry. These synthetic advancements are expected to facilitate the broader application of 5-bromo-2-(propan-2-yloxy)benzonitrile in drug discovery programs.

Despite these promising developments, challenges remain in the optimization of 5-bromo-2-(propan-2-yloxy)benzonitrile for clinical use. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. However, the compound's unique chemical properties and demonstrated biological activities make it a valuable candidate for continued investigation. Future studies are likely to focus on structure-activity relationship (SAR) analyses and in vivo efficacy testing to fully realize its therapeutic potential.

In conclusion, 5-bromo-2-(propan-2-yloxy)benzonitrile (CAS: 515832-52-7) represents a compelling area of research in chemical biology and medicinal chemistry. Its applications in kinase inhibition, anti-inflammatory therapy, and synthetic chemistry underscore its versatility and potential impact on drug discovery. As research progresses, this compound is poised to play a pivotal role in the development of novel therapeutics for a range of diseases.

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Amadis Chemical Company Limited
(CAS:515832-52-7)5-bromo-2-(propan-2-yloxy)benzonitrile
A871230
Purity:99%
Quantity:25g
Price ($):194.0
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